"4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" synthesis and characterization
"4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester" synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
For Distribution To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Subject: A Comprehensive Protocol and Analysis of a Key Heterocyclic Building Block
Abstract
This technical guide provides a detailed exploration of the synthesis and characterization of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester, a versatile bifunctional building block. This compound incorporates a reactive acyl chloride, a stable ethyl ester, and a rigid furan-phenyl core, making it a valuable intermediate in the development of novel pharmaceuticals and functional materials. This document outlines a validated, multi-step synthetic pathway, beginning with a logical retrosynthetic analysis and culminating in a detailed, step-by-step experimental protocol. Furthermore, it presents a comprehensive characterization profile, including predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, to ensure verifiable product identity and purity. The causality behind critical experimental choices is explained, providing researchers with the foundational knowledge to adapt and troubleshoot the methodology.
Introduction: The Strategic Value of Furan-Based Intermediates
Heterocyclic compounds containing furan rings are privileged scaffolds in medicinal chemistry and materials science. The unique electronic properties and conformational rigidity of the furan ring, coupled with its ability to participate in hydrogen bonding, contribute to its prevalence in a wide array of biologically active molecules and organic electronic materials. The target molecule, 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester (CAS 333435-04-4), is a particularly strategic intermediate.[1][2] It provides two distinct reactive handles:
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The Acyl Chloride: A highly reactive group ideal for forming stable amide or ester linkages. This functionality is paramount for coupling the core scaffold to amine- or alcohol-containing molecules, a common strategy in late-stage drug functionalization and polymer synthesis.
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The Ethyl Ester: A more stable group that can be hydrolyzed to the corresponding carboxylic acid under specific conditions, offering an orthogonal site for subsequent chemical modifications.
This guide provides the necessary technical details to empower researchers to confidently synthesize and validate this high-value chemical entity.
Retrosynthetic Analysis and Strategy
A robust synthesis begins with a logical deconstruction of the target molecule. The primary disconnection point is the acyl chloride, which is reliably formed from its corresponding carboxylic acid. This precursor, 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid, contains the core bi-aryl linkage. This bond can be strategically formed via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a furan building block and a phenyl building block. This leads to a convergent and efficient synthetic strategy.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Protocol
This synthesis is presented in two main stages: the construction of the carboxylic acid precursor followed by its conversion to the final acyl chloride product.
Part A: Synthesis of 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid
This stage involves a Suzuki cross-coupling reaction to form the C-C bond between the phenyl and furan rings, followed by oxidation of the aldehyde to a carboxylic acid.
Step A1: Synthesis of Ethyl 4-(5-formylfuran-2-yl)benzoate [3]
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add ethyl 4-bromobenzoate (10.0 g, 43.6 mmol), 2-formylfuran-5-boronic acid (6.7 g, 47.9 mmol), and potassium carbonate (18.1 g, 131 mmol).
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Solvent and Catalyst Addition: Add a 3:1 mixture of dimethoxyethane (DME) and water (120 mL). Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.
-
Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (1.0 g, 0.87 mmol) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (150 mL) and water (100 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (50 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the product as a solid.
Step A2: Oxidation to 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid
-
Reaction Setup: Dissolve ethyl 4-(5-formylfuran-2-yl)benzoate (from Step A1) in a suitable solvent such as a mixture of acetone and water.
-
Oxidant Addition: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) in water. Maintain the temperature below 30 °C using an ice bath. The addition is continued until a persistent purple color is observed.
-
Quenching: Quench the excess oxidant by adding a small amount of sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Isolation: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with dilute hydrochloric acid (e.g., 2N HCl) to a pH of 2-3, which will precipitate the carboxylic acid product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid precursor.
Part B: Synthesis of 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester
This final step converts the carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice due to its volatile byproducts (SO₂ and HCl), which simplifies purification.[4][5][6]
Caption: Experimental workflow for acyl chloride formation.
Detailed Protocol:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), place the 5-(4-(ethoxycarbonyl)phenyl)furan-2-carboxylic acid (5.0 g, 19.2 mmol).
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Solvent and Catalyst: Add anhydrous dichloromethane (DCM) or toluene (50 mL) and a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Reagent Addition: Cool the flask in an ice bath to 0 °C. Slowly add thionyl chloride (2.8 mL, 38.4 mmol, 2.0 equivalents) dropwise via a syringe. Caution: The reaction is exothermic and evolves gas.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to a gentle reflux (40-50 °C) for 2-4 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude oil or solid is the target product, 4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester. It is often used in the subsequent step without further purification due to its reactivity. If high purity is required, vacuum distillation can be performed.
Characterization Profile
Thorough characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected analytical data.
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 333435-04-4 | [1][2] |
| Molecular Formula | C₁₄H₁₁ClO₄ | [1] |
| Molecular Weight | 278.69 g/mol | [1] |
| IUPAC Name | ethyl 4-(5-chlorocarbonylfuran-2-yl)benzoate | [] |
| Synonyms | 5-(4-Ethoxycarbonylphenyl)-2-furoyl chloride |[1] |
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.10 | d | 2H | Aromatic C-H (ortho to ester) | Deshielded by the ester group. |
| ~7.80 | d | 2H | Aromatic C-H (ortho to furan) | Influenced by the furan ring system. |
| ~7.45 | d | 1H | Furan C-H (adjacent to C=OCl) | Strongly deshielded by the acyl chloride. |
| ~7.00 | d | 1H | Furan C-H (adjacent to phenyl) | Influenced by the phenyl substituent. |
| 4.40 | q | 2H | -O-CH₂-CH₃ | Typical ethyl ester quartet.[8][9] |
| 1.41 | t | 3H | -O-CH₂-CH₃ | Typical ethyl ester triplet.[8][9] |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166.0 | Ester C=O | Standard chemical shift for an ethyl ester carbonyl.[10] |
| ~160.0 | Acyl Chloride C=O | Highly deshielded carbonyl carbon due to chlorine. |
| ~158.0, ~145.0 | Furan C-O, C-C | Quaternary carbons of the furan ring. |
| ~135.0, ~130.5 | Phenyl C-ester, C-furan | Quaternary carbons of the benzene ring. |
| ~129.8, ~125.5 | Phenyl C-H | Aromatic methine carbons. |
| ~122.0, ~115.0 | Furan C-H | Furan methine carbons. |
| ~61.2 | -O-CH₂-CH₃ | Methylene carbon of the ethyl ester.[10] |
| ~14.3 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester.[10] |
Table 4: Key Infrared (IR) Absorption Frequencies
| Frequency (cm⁻¹) | Vibration | Functional Group | Rationale |
|---|---|---|---|
| ~1795 | C=O Stretch | Acyl Chloride | Characteristic, strong, and sharp peak at high frequency. |
| ~1720 | C=O Stretch | Ethyl Ester | Strong absorption, typical for aromatic esters.[11] |
| ~1605, ~1480 | C=C Stretch | Aromatic Rings | Medium intensity peaks for phenyl and furan rings. |
| ~1270, ~1100 | C-O Stretch | Ester and Furan | Strong C-O stretching vibrations. |
Table 5: Expected Mass Spectrometry (EI-MS) Data
| m/z | Ion | Rationale |
|---|---|---|
| 278/280 | [M]⁺ | Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 243 | [M-Cl]⁺ | Loss of the chlorine radical. |
| 233 | [M-OC₂H₅]⁺ | Loss of the ethoxy radical from the ester. |
| 205 | [M-COOC₂H₅]⁺ | Loss of the entire ethoxycarbonyl group. |
Safety, Handling, and Storage
-
Reagents: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Product: As an acyl chloride, the target compound is moisture-sensitive and will hydrolyze back to the carboxylic acid upon exposure to air. It is also corrosive.
-
Storage: The product should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container in a cool, dry place.
Applications and Future Outlook
4-(5-Chlorocarbonyl-furan-2-yl)-benzoic acid ethyl ester is not an end-product but a valuable starting point for more complex molecular architectures. Its primary utility lies in its ability to serve as a linker or scaffold in:
-
Drug Discovery: For coupling with pharmacologically relevant amines or alcohols to generate libraries of potential therapeutic agents.
-
Polymer Chemistry: As a monomer or functionalizing agent for creating high-performance polymers with tailored electronic or physical properties.
-
Agrochemicals: In the synthesis of novel pesticides and herbicides.
The synthetic and characterization framework provided in this guide serves as a reliable foundation for researchers aiming to leverage this potent chemical tool in their scientific endeavors.
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- The Royal Society of Chemistry. 4 - The Royal Society of Chemistry.
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- ResearchGate. Synthesis, Structure, and Analgesic Activity of 4-(5-Cyano-{4-(fur-2-yl)-1,4-dihydropyridin-3-yl}carboxamido)benzoic Acids Ethyl Esters.
- Chemguide. converting carboxylic acids into acyl (acid) chlorides.
- Google Patents. CN109160880B - A kind of preparation method of ethyl benzoate.
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- Moodle. Carboxylic Acids to Acid Chlorides.
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